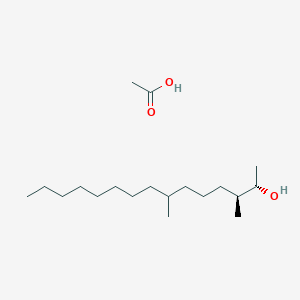
acetic acid;(2S,3S)-3,7-dimethylpentadecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(2S,3S)-3,7-dimethylpentadecan-2-ol is a compound that combines the properties of acetic acid and a specific alcohol derivative. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. The alcohol derivative, (2S,3S)-3,7-dimethylpentadecan-2-ol, is a chiral molecule with specific stereochemistry, contributing to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S,3S)-3,7-dimethylpentadecan-2-ol can be achieved through several steps. One common method involves the esterification of acetic acid with the alcohol derivative. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process can be optimized by controlling temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2S,3S)-3,7-dimethylpentadecan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
Acetic acid;(2S,3S)-3,7-dimethylpentadecan-2-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chiral building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid;(2S,3S)-3,7-dimethylpentadecan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may act as an inhibitor or activator of certain biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in food, industry, and laboratory settings.
(2S,3S)-3,7-dimethylpentadecan-2-ol: A chiral alcohol with unique stereochemistry.
Uniqueness
Acetic acid;(2S,3S)-3,7-dimethylpentadecan-2-ol is unique due to its combination of acetic acid and a chiral alcohol derivative. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
184851-55-6 |
|---|---|
Molecular Formula |
C19H40O3 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
acetic acid;(2S,3S)-3,7-dimethylpentadecan-2-ol |
InChI |
InChI=1S/C17H36O.C2H4O2/c1-5-6-7-8-9-10-12-15(2)13-11-14-16(3)17(4)18;1-2(3)4/h15-18H,5-14H2,1-4H3;1H3,(H,3,4)/t15?,16-,17-;/m0./s1 |
InChI Key |
FIEGZXCGIOFULN-YSQHTBMVSA-N |
Isomeric SMILES |
CCCCCCCCC(C)CCC[C@H](C)[C@H](C)O.CC(=O)O |
Canonical SMILES |
CCCCCCCCC(C)CCCC(C)C(C)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















